molecular formula C5H10O5 B583934 D-[3-13C]Ribose CAS No. 211947-12-5

D-[3-13C]Ribose

Cat. No. B583934
CAS RN: 211947-12-5
M. Wt: 151.122
InChI Key: SRBFZHDQGSBBOR-BKHMKNEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of D-[3-13C]Ribose involves the use of 13C metabolic flux analysis (13C-MFA), which is the predominant technique used for determining intracellular fluxes . The protocol involves growing microbes in parallel cultures with 13C-labeled glucose tracers, followed by gas chromatography–mass spectrometry (GC–MS) measurements of isotopic labeling of protein-bound amino acids, glycogen-bound glucose, and RNA-bound ribose .


Molecular Structure Analysis

This compound has a molecular formula of C5H10O5 . It is a 5-carbon sugar molecule, also known as D-furanose . The structure of D-ribose can be represented in both acyclic and cyclic forms .


Physical And Chemical Properties Analysis

This compound is a 5-carbon sugar molecule with a molecular weight of 151.12 g/mol . It has a topological polar surface area of 90.2 Ų and a complexity of 117 . It is also highly water-soluble .

Scientific Research Applications

NMR Spectroscopy in DNA Research

  • D-[3-13C]Ribose has been used in nuclear magnetic resonance (NMR) spectroscopy studies. For instance, a study by Ono, Tate, Ishido, and Kainosho (1994) involved the synthesis of [13C5]-2-Deoxy-d-ribose from [13C6]-d-glucose, which was then used to prepare a DNA dodecamer for NMR spectroscopy. This approach facilitated the accurate determination of vicinal coupling constants in sugar moieties (Ono, Tate, Ishido, & Kainosho, 1994).

RNA Nucleoside Chemical Shifts

  • Rossi and Harbison (2001) conducted research on the calculation of 13C chemical shifts in RNA nucleosides. Their study included this compound and explored how its isotropic 13C chemical shifts in model RNA nucleosides could be calculated using various ab initio methods (Rossi & Harbison, 2001).

Assigning Protons and Carbons in RNA

  • In 1998, Dayie, Tolbert, and Williamson prepared RNAs uniformly 13C-labeled in the ribose ring and selectively 2H-labeled. This labeling facilitated the assignment of all ribose carbons and H1' and H2' protons in a 30-nucleotide RNA from HIV-2 using a 3D C(CC)H TOCSY experiment. The method proved valuable for studying large RNAs and RNA-ligand/protein complexes (Dayie, Tolbert, & Williamson, 1998).

Mutarotation of D-Ribose

  • Breitmaier and Hollstein (1976) achieved the complete assignment of the 13C NMR spectrum of mutarotated D-ribose using specific deuteration. This study provided insights into the equilibrium mixture of mutarotated D-ribose (Breitmaier & Hollstein, 1976).

Chemi-Enzymic Synthesis

  • Serianni and Bondo (1994) reviewed chemi-enzymic methods for introducing 13C labels into D-ribose, which is essential for studying the structures and dynamics of oligonucleotides in solution (Serianni & Bondo, 1994).

Ribose in Extraterrestrial Meteorites

  • A notable study by Furukawa et al. (2019) provided evidence of extraterrestrial ribose and other bioessential sugars in primitive meteorites. This discovery suggests the possibility that extraterrestrial sugars contributed to the formation of functional biopolymers like RNA on early Earth or other primitive worlds (Furukawa et al., 2019).

D-Ribose in Biotechnology

  • Park, Choi, Bennett, and Seo (2006) investigated the mechanisms of D-ribose biosynthesis from xylose in genetically engineered Bacillus subtilis, which is important for the commercial production of riboflavin (Park, Choi, Bennett, & Seo, 2006).

Mechanism of Action

Target of Action

D-[3-13C]Ribose, a naturally occurring pentose monosaccharide, primarily targets central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells .

Mode of Action

This compound interacts with its targets by activating central carbon metabolism. This activation leads to an increase in the abundance of NADH, polarization of the ETC, elevation of the PMF of cells, and induction of drug uptake and cell death .

Biochemical Pathways

This compound is involved in several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to the production of ATP through the nonoxidative phase of the PPP . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate, which then joins the PPP to produce ATP .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy rabbits. It was found that D-ribose follows a dose-dependent kinetic profile. With doubling the IV dose, the area under the curve (AUC) was significantly increased by threefold, while the total clearance decreased by 44%. The half-life was 1.7-fold longer at the higher dose .

Result of Action

The action of this compound results in increased ATP production, thereby enhancing cellular energy. This is particularly beneficial in conditions of tissue ischemia, such as myocardial ischemia . Recent studies have suggested a potential link between d-ribose metabolic disturbances and type 2 diabetes mellitus (t2dm) along with its associated complications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic microenvironment of bacteria impacts drug efficacy . Moreover, D-ribose is active in glycation and induces protein aggregation, rapidly producing advanced glycation end products (AGEs) both extracellularly and intracellularly .

Future Directions

The future directions of D-[3-13C]Ribose research could involve further understanding of its role in ATP production and energy metabolism . Additionally, the development of novel isotope labeling schemes and the expansion of 13C NMR spin relaxation techniques to the ribose ring could enhance our understanding of RNA function .

properties

IUPAC Name

(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-BKHMKNEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.